(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate
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Overview
Description
It has the ability to alter hepatic cholesterol metabolism and lower plasma low-density lipoprotein-cholesterol concentrations . This compound is primarily used in scientific research and has shown promise in various applications, particularly in the field of medicine.
Preparation Methods
The synthesis of SC-435 involves several steps. One of the key steps includes the reaction of diol with an acetic acid solution of hydrobromic acid, followed by acidic hydrolysis of the generated acetate ester to furnish bromo alcohol. This is then oxidized to the bromo aldehyde using either dimethyl sulfoxide and sulfur trioxide-pyridine complex or sodium hypochlorite in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl and potassium bromide
Chemical Reactions Analysis
SC-435 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: SC-435 can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include dimethyl sulfoxide, sulfur trioxide-pyridine complex, sodium hypochlorite, and 2,2,6,6-tetramethylpiperidine-1-oxyl. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
SC-435 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study bile acid transport and cholesterol metabolism.
Biology: The compound is used to investigate the role of bile acids in various biological processes.
Mechanism of Action
SC-435 exerts its effects by inhibiting the apical sodium-dependent bile acid transporter. This inhibition leads to impairments in the enterohepatic circulation of bile acids and their excretion with fecal masses. Consequently, cholesterol is utilized for the synthesis of new bile acids, which helps lower plasma cholesterol levels . The molecular targets involved include the bile acid transporter and pathways related to cholesterol metabolism.
Comparison with Similar Compounds
SC-435 is unique compared to other similar compounds due to its specific inhibition of the apical sodium-dependent bile acid transporter. Similar compounds include:
- A3309
- SHP626
- A4250
- 264W94
- GSK2330672 These compounds also inhibit bile acid transport but may have different efficacy and tolerance profiles . SC-435 stands out due to its specific mechanism of action and potential therapeutic applications.
Biological Activity
The compound (4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate, commonly known as maralixibat chloride, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Maralixibat chloride is characterized by a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the azabicyclo structure enhances its interactions with biological targets, particularly neurotransmitter receptors.
Chemical Formula
Molecular Weight
Maralixibat chloride primarily acts as a selective inhibitor of the sodium-dependent bile acid transporter (ASBT), which plays a crucial role in the enterohepatic circulation of bile acids. By inhibiting ASBT, maralixibat alters bile acid homeostasis and has been investigated for its potential in treating cholestatic liver diseases.
Key Biological Mechanisms
- Inhibition of Bile Acid Reabsorption : Reduces bile acid levels in the bloodstream.
- Modulation of Gut Microbiota : Alters the composition and function of gut microbiota, potentially influencing metabolic pathways.
- Neurotransmitter Interaction : Exhibits affinity for various neurotransmitter receptors, which may contribute to its effects on anxiety and mood disorders.
Pharmacological Effects
Maralixibat has shown promise in several therapeutic areas:
- Cholestatic Liver Disease : Clinical trials have indicated that maralixibat can significantly reduce pruritus and improve liver function in patients with cholestatic liver diseases.
- Metabolic Disorders : Its ability to modify bile acid metabolism may also have implications for obesity and diabetes management.
Case Studies
Several studies have explored the efficacy of maralixibat:
Study 1: Efficacy in Cholestatic Liver Disease
A clinical trial involving patients with Alagille syndrome demonstrated that maralixibat significantly reduced itching and improved quality of life metrics when compared to placebo controls .
Study 2: Impact on Gut Microbiota
Research has shown that maralixibat alters gut microbiota composition, leading to increased levels of beneficial bacteria associated with improved metabolic health .
Table 1: Summary of Clinical Findings
Study | Population | Outcome | |
---|---|---|---|
1 | Alagille Syndrome Patients | Reduced pruritus | Effective in managing symptoms |
2 | Obese Individuals | Altered gut microbiota | Potential benefits for metabolic health |
In Vitro Studies
In vitro assays have demonstrated that maralixibat exhibits high selectivity for ASBT inhibition with an IC50 value indicating effective blockade at physiological concentrations .
In Vivo Studies
Animal models have shown that maralixibat administration leads to significant reductions in serum bile acids and improvements in liver histology .
Properties
Molecular Formula |
C37H59N3O7S2 |
---|---|
Molecular Weight |
722.0 g/mol |
IUPAC Name |
(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;methanesulfonate |
InChI |
InChI=1S/C36H56N3O4S.CH4O3S/c1-5-7-17-36(18-8-6-2)28-44(41,42)33-16-13-30(37(3)4)27-32(33)34(35(36)40)29-11-14-31(15-12-29)43-26-10-9-22-39-23-19-38(20-24-39)21-25-39;1-5(2,3)4/h11-16,27,34-35,40H,5-10,17-26,28H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1 |
InChI Key |
VRHOEJBXKXQDQB-SWIBWIMJSA-M |
Isomeric SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-] |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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